2-(Chloromethyl)pyrimidin-4-amine

Descripción general

Descripción

Synthesis Analysis

Several methods exist for synthesizing 2-(Chloromethyl)pyrimidin-4-amine . One common approach involves reacting 2,4,6-trichloropyrimidine with aromatic amines or amides. Singour and colleagues reported the synthesis of five 2-chloropyrimidine derivatives using this method . The synthesized compounds were subsequently investigated for their COX-2 inhibitory activities.

Molecular Structure Analysis

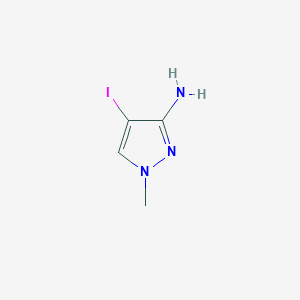

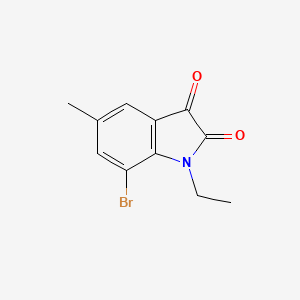

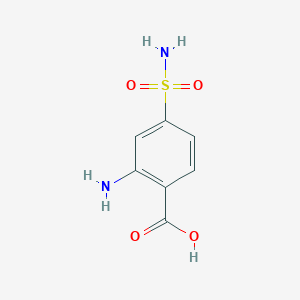

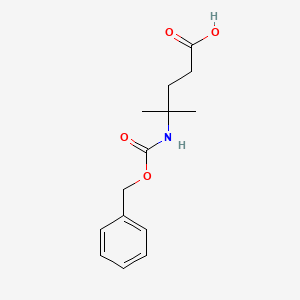

The molecular structure of 2-(Chloromethyl)pyrimidin-4-amine consists of a pyrimidine ring with a chlorine-methyl group attached to the fourth carbon atom. The compound’s molecular weight is approximately 143.58 g/mol . Here’s the simplified structural formula:

Cl | H - C - N | N Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

2-(Chloromethyl)pyrimidin-4-amine: has been studied for its potential as an anti-inflammatory agent. Pyrimidine derivatives, including this compound, have shown inhibitory effects against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings suggest that 2-(Chloromethyl)pyrimidin-4-amine could be synthesized into novel analogs with enhanced anti-inflammatory activities and minimal toxicity.

Antioxidant Properties

Research indicates that pyrimidines, including 2-(Chloromethyl)pyrimidin-4-amine , exhibit antioxidant properties. This characteristic is crucial as antioxidants play a significant role in protecting cells from oxidative stress, which can lead to chronic diseases .

Antibacterial and Antiviral Activities

Pyrimidine compounds have been recognized for their antibacterial and antiviral activities. The structural framework of 2-(Chloromethyl)pyrimidin-4-amine allows for the development of new derivatives that could potentially serve as effective agents against bacterial and viral infections .

Antifungal and Antituberculosis Effects

The antifungal and antituberculosis effects of pyrimidines make them valuable in the development of treatments for fungal infections and tuberculosis2-(Chloromethyl)pyrimidin-4-amine could be used as a starting point for synthesizing compounds targeting these diseases .

Synthesis of Novel Pyrimidine Analogs

2-(Chloromethyl)pyrimidin-4-amine: serves as a key intermediate in the synthesis of novel pyrimidine analogs. These analogs have the potential to exhibit various pharmacological activities, thereby expanding the scope of therapeutic applications .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding the pharmacological potential of chemical compounds. 2-(Chloromethyl)pyrimidin-4-amine is used in SAR studies to determine the relationship between the chemical structure of pyrimidines and their biological activity. This research can guide the design of new compounds with targeted therapeutic effects .

Mecanismo De Acción

- Specifically, it inhibits the expression and activities of certain vital inflammatory mediators, including:

- Prostaglandin E2 (PGE2) : PGE2 is a key inflammatory mediator produced by cyclooxygenase (COX) enzymes. By suppressing COX-1 and COX-2 activity, this compound reduces PGE2 generation .

Target of Action

Propiedades

IUPAC Name |

2-(chloromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAQENUKTAOJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612135 | |

| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79651-35-7 | |

| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)